N-2-羟乙基-缬-亮氨酰苯胺

描述

反油酸甲酯,也称为反-9-十八烯酸甲酯,是反油酸的酯化形式。反油酸是一种反式脂肪酸,化学式为C19H36O2。它是一种无色油状固体,是油酸的反式异构体。 反油酸甲酯常见于微藻生产的生物柴油和某些植物油中 .

科学研究应用

反油酸甲酯在科学研究中有多种应用:

化学: 它用作气相色谱法中脂肪酸甲酯分析的标准品。

生物学: 它因其对细胞代谢和膜流动性的影响而受到研究。

医药: 研究集中在其在心血管疾病中的作用,因为它存在于反式脂肪中。

准备方法

合成路线和反应条件

反油酸甲酯可以通过反油酸与甲醇的酯化反应合成。该反应通常需要酸性催化剂,如硫酸或盐酸。 反应在回流条件下进行,以确保酸完全转化为酯形式 .

工业生产方法

在工业环境中,反油酸甲酯的生产通常涉及多不饱和脂肪酸的氢化,然后进行酯化。氢化过程将不饱和脂肪酸中的顺式双键转化为反式双键,从而形成反油酸。 然后用甲醇酯化,生成反油酸甲酯 .

化学反应分析

反应类型

反油酸甲酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成环氧化合物和其他含氧衍生物。

还原: 它可以被还原形成饱和脂肪酸酯。

取代: 它可以在酯官能团处发生亲核取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和臭氧。

还原: 通常使用钯催化剂存在下的氢气。

取代: 可以在碱性条件下使用胺或醇等亲核试剂。

主要产物

氧化: 环氧化合物和羟基化衍生物。

还原: 饱和脂肪酸酯。

取代: 酰胺和具有不同烷基的酯。

作用机制

反油酸甲酯的主要作用方式是掺入细胞膜,在那里它可以改变膜流动性和功能。它还可以影响参与脂质代谢的酶的活性。 反油酸甲酯中双键的反式构型使其比其顺式对应物油酸更坚硬,这会影响细胞膜的物理性质 .

与相似化合物的比较

相似化合物

油酸甲酯: 反油酸甲酯的顺式异构体。

亚油酸甲酯: 一种多不饱和脂肪酸酯。

硬脂酸甲酯: 一种饱和脂肪酸酯。

独特性

反油酸甲酯的独特性在于其反式构型,与它的顺式异构体油酸甲酯相比,它具有不同的物理和化学性质。 这种反式构型使其更坚硬,流动性更低,这可能具有重要的生物学意义 .

相似化合物的比较

Similar Compounds

Oleic Acid methyl ester: The cis isomer of Elaidic Acid methyl ester.

Linoleic Acid methyl ester: A polyunsaturated fatty acid ester.

Stearic Acid methyl ester: A saturated fatty acid ester.

Uniqueness

Elaidic Acid methyl ester is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleic acid methyl ester. This trans configuration makes it more rigid and less fluid, which can have significant biological implications .

生物活性

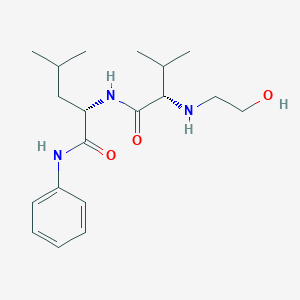

N-2-Hydroxyethyl-Val-Leu-anilide is a synthetic compound that has garnered interest in biochemical research due to its potential applications in understanding protein modifications and assessing exposure to alkylating agents. This article provides a comprehensive overview of its biological activity, including relevant research findings, methodologies, and implications in various fields.

N-2-Hydroxyethyl-Val-Leu-anilide is classified as an N-modified peptide. Its structure includes a hydroxyethyl group attached to the nitrogen atom, which plays a crucial role in its interaction with biological systems. The compound has been utilized primarily as a standard for quantifying N-terminal globin modifications in erythrocytes, particularly in studies involving exposure to harmful substances such as alkylating agents.

The biological activity of N-2-Hydroxyethyl-Val-Leu-anilide is closely associated with its role as a standard in Edman degradation methods. This technique allows for the determination of protein modifications by analyzing the cleavage of amino acids from the N-terminal end of peptides. In particular, it has been applied to assess hemoglobin adducts formed from various carcinogens, providing insights into the extent of exposure and potential biological effects.

Case Studies and Research Findings

- Quantification of Hemoglobin Adducts : A study demonstrated the effectiveness of N-2-Hydroxyethyl-Val-Leu-anilide as a standard in quantifying hemoglobin adducts formed from propylene oxide exposure. The modified Edman degradation method utilized this compound to achieve accurate measurements of adduct levels, which were found to be significantly elevated in exposed rats compared to controls .

- Exposure Assessment : Research highlighted the use of N-2-Hydroxyethyl-Val-Leu-anilide in epidemiological studies aimed at assessing internal exposure to carcinogens. By providing a reliable standard for quantification, it allowed researchers to correlate hemoglobin adduct levels with smoking status and other risk factors .

- Implications in Autoimmunity and Oncology : The compound's role extends beyond exposure assessment; it has been implicated in studies related to immune response modulation and cancer biology. For instance, inhibitors targeting enzymes related to peptide processing have shown promise in treating autoimmune diseases and enhancing anti-tumor immunity .

Data Tables

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222985 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-53-6 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。